molecular formula C15H19FN2O3S B12233642 6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one

6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B12233642
M. Wt: 326.4 g/mol
InChI Key: WIUBYWXXFMTWDY-UHFFFAOYSA-N
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Description

6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a tetrahydroquinolinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19FN2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

6-[4-(fluoromethyl)piperidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H19FN2O3S/c16-10-11-5-7-18(8-6-11)22(20,21)13-2-3-14-12(9-13)1-4-15(19)17-14/h2-3,9,11H,1,4-8,10H2,(H,17,19)

InChI Key

WIUBYWXXFMTWDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

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